6-(4-Chlorophenyl)-2-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}-4-(trifluoromethyl)nicotinonitrile is a synthetic compound developed for its potential use in scientific research, specifically in the field of oncology. [] While its exact source is not explicitly mentioned in the provided literature, its classification falls under small molecule inhibitors. [] Its primary role in scientific research revolves around its activity as an inhibitor of cyclin-dependent kinase 5 (CDK5), a protein involved in various cellular processes including cell cycle regulation. []
6-(4-chlorophenyl)-2-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}-4-(trifluoromethyl)nicotinonitrile acts as a selective inhibitor of CDK5. [] CDK5 is known to phosphorylate and stabilize Mcl-1, an anti-apoptotic protein. [] By inhibiting CDK5, this compound leads to the downregulation of Mcl-1 levels. [] This downregulation, in turn, sensitizes pancreatic cancer cells to the effects of Bcl-2 inhibitors like navitoclax. []
The primary scientific application of 6-(4-chlorophenyl)-2-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}-4-(trifluoromethyl)nicotinonitrile, as identified in the literature, is in pancreatic cancer research. [] Specifically, it is investigated for its potential to enhance the efficacy of Bcl-2 inhibitors like navitoclax. []
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1